9-(2-Azidophenyl)-9H-fluorene
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Overview
Description
9-(2-Azidophenyl)-9H-fluorene: is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Azidophenyl)-9H-fluorene typically involves the introduction of the azido group to a fluorene derivative. One common method is the diazotization of 2-aminofluorene followed by the substitution with sodium azide. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the successful formation of the azido group .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety measures due to the explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions:
Cycloaddition Reactions: 9-(2-Azidophenyl)-9H-fluorene can undergo cycloaddition reactions with alkenes and alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reagents such as triphenylphosphine in the Staudinger reaction.
Thermal Decomposition: Upon heating, the azido group can decompose to form a nitrene, which can further react to form various products depending on the reaction conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction: Triphenylphosphine is commonly used in the Staudinger reaction.
Thermal Decomposition: Controlled heating is required to safely decompose the azido group.
Major Products:
- Various nitrene-derived products from thermal decomposition .
Triazoles: from cycloaddition reactions.
Amines: from reduction reactions.
Scientific Research Applications
Chemistry: 9-(2-Azidophenyl)-9H-fluorene is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of heterocycles and other nitrogen-containing compounds .
Biology and Medicine: In biological research, azides are often used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems without interfering with natural biological processes .
Industry: In materials science, azides are used in the development of polymers and other advanced materials. The ability to introduce azido groups into polymers can lead to materials with unique properties, such as improved thermal stability and reactivity .
Mechanism of Action
The primary mechanism by which 9-(2-Azidophenyl)-9H-fluorene exerts its effects is through the formation of reactive intermediates such as nitrenes. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Phenyl Azide: Similar in structure but lacks the fluorene moiety.
2-Azidophenylmethanol: Contains an azido group but has different reactivity due to the presence of a hydroxyl group.
2-Azidobenzenecarbaldehyde: Another azide with different functional groups affecting its reactivity.
Uniqueness: 9-(2-Azidophenyl)-9H-fluorene is unique due to the presence of both the azido group and the fluorene moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
CAS No. |
74357-30-5 |
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Molecular Formula |
C19H13N3 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
9-(2-azidophenyl)-9H-fluorene |
InChI |
InChI=1S/C19H13N3/c20-22-21-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H |
InChI Key |
UESASOPHRURZJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC=CC=C4N=[N+]=[N-] |
Origin of Product |
United States |
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